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  • Product: 5-fluoro-2-methyl-N-propylbenzenesulfonamide
  • CAS: 1094795-76-2

Core Science & Biosynthesis

Foundational

in vivo toxicity studies of 5-fluoro-2-methyl-N-propylbenzenesulfonamide

An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 5-Fluoro-2-methyl-N-propylbenzenesulfonamide Executive Summary This document provides a comprehensive technical framework for evaluating the in vivo toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 5-Fluoro-2-methyl-N-propylbenzenesulfonamide

Executive Summary

This document provides a comprehensive technical framework for evaluating the in vivo toxicity profile of the novel chemical entity, 5-fluoro-2-methyl-N-propylbenzenesulfonamide. As of the date of this publication, there is no publicly available data on the toxicological properties of this specific compound. Therefore, this guide is designed to serve as a strategic and methodological roadmap for researchers, scientists, and drug development professionals tasked with characterizing its safety profile.

Drawing upon internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), this whitepaper outlines a tiered approach to toxicity testing. It begins with foundational acute studies and progresses to more complex sub-chronic, genotoxicity, and developmental and reproductive toxicity (DART) assessments. The causality behind experimental choices is explained, and each described protocol is presented as a self-validating system to ensure scientific integrity and regulatory compliance.

The core of this guide is not to present pre-existing data, but to provide the scientific and operational framework necessary to generate high-quality, reproducible safety data for a new chemical entity. This includes detailed experimental protocols, data presentation templates, and logical workflows to guide the investigation from initial hazard identification to comprehensive risk assessment.

Introduction: The Need for a Structured Toxicological Evaluation

The introduction of any new chemical entity, such as 5-fluoro-2-methyl-N-propylbenzenesulfonamide, into the development pipeline necessitates a thorough evaluation of its potential risks to human health. The presence of a sulfonamide group, a common moiety in many pharmaceuticals, and a fluorine atom, known to modulate metabolic stability and potency, underscores the importance of a comprehensive safety assessment.[1]

This guide proposes a systematic, multi-stage in vivo toxicological investigation designed to elucidate the safety profile of 5-fluoro-2-methyl-N-propylbenzenesulfonamide. The outlined studies are aligned with global regulatory expectations and are designed to identify potential target organs, establish dose-response relationships, and determine no-observed-adverse-effect levels (NOAELs).

Preliminary Hazard Assessment Based on Structural Analogs

While no data exists for the target compound, a review of safety data sheets (SDS) for structurally related benzenesulfonyl chlorides and fluorinated aromatic compounds suggests a need for caution. Hazards such as severe skin and eye irritation or corrosion are noted for some related precursors.[2][3][4] This information is critical for establishing appropriate handling procedures and personal protective equipment (PPE) protocols during all experimental phases, but it does not replace the need for empirical toxicity testing of the final compound.

Tier 1: Acute Oral Toxicity Assessment (OECD 423)

The initial step in any in vivo safety assessment is to determine the acute toxicity of the compound following a single oral dose.[5] This provides essential information on the intrinsic toxicity of the substance and helps in classifying it for handling and transport regulations.[6] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to obtain sufficient information for classification.[6][7]

Rationale and Causality

The primary objective of the acute oral toxicity study is to estimate the LD50 (Lethal Dose, 50%) and identify clinical signs of toxicity. The choice of the oral route is typically the most relevant for potential human exposure. The stepwise procedure is ethically driven, aiming to reduce animal usage while still providing a robust assessment.[6] The 14-day observation period allows for the detection of delayed mortality and recovery from toxic effects.[8][9]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Detailed Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), as females are often slightly more sensitive.[9]

  • Housing and Acclimation: House animals individually for at least 5 days prior to dosing to allow for acclimatization.[10]

  • Fasting: Withhold food overnight before administration of the test substance.[9]

  • Dose Administration: Administer 5-fluoro-2-methyl-N-propylbenzenesulfonamide via oral gavage.[5] The starting dose is typically 300 mg/kg, unless there is prior information to suggest a different starting point.[6]

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[8]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and motor activity.

    • Record body weights just prior to dosing and on days 7 and 14.[9]

  • Euthanasia and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[9]

  • Dose Progression: The decision to dose the next group of animals at a lower or higher dose is based on the number of mortalities observed in the preceding group.[6]

Data Presentation: Acute Toxicity

Table 1: Clinical Observations and Mortality

Dose (mg/kg) Number of Animals Mortalities (within 14 days) Time of Death Key Clinical Signs Observed
300 3

| 2000 | 3 | | | |

Tier 2: Sub-Chronic Repeated Dose Toxicity (OECD 407/408)

Should the compound demonstrate a low acute toxicity profile, the next critical step is to evaluate its effects following repeated administration. Sub-chronic studies, typically lasting 28 or 90 days, provide invaluable information on target organ toxicity, the potential for accumulation, and the NOAEL.[11] A 90-day study (OECD 408) is generally preferred for pharmaceuticals and provides a more comprehensive dataset.[12]

Rationale and Causality

Repeated dosing mimics potential human exposure scenarios more closely than single-dose studies. This duration is sufficient to induce toxic effects that may not be apparent after a single dose, including effects on hematology, clinical chemistry, and organ pathology. The inclusion of a recovery group is crucial to assess the reversibility of any observed adverse effects.[13]

Experimental Protocol: 90-Day Repeated Oral Dose Study
  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Group Size: A minimum of 10 animals per sex per group is recommended for the main study.[14] Satellite groups for recovery assessment should also be included.[13]

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group should be used.

    • The high dose should induce observable toxicity but not significant lethality.

    • The low dose should not produce any evidence of toxicity (the anticipated NOAEL).[11]

    • The mid-dose should elicit minimal toxic effects.

  • Administration: The test substance is administered daily via oral gavage for 90 consecutive days.[13]

  • In-Life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Detailed clinical examinations at regular intervals.

    • Ophthalmological examinations prior to and at the end of the study.

  • Clinical and Anatomic Pathology:

    • At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.

    • Urine samples are collected for urinalysis.

    • All animals are euthanized, and a full gross necropsy is performed.

    • Organ weights are recorded.

    • A comprehensive list of tissues is preserved for histopathological examination.

  • Recovery Group: Animals in the recovery group are maintained for an additional period (e.g., 28 days) without treatment before being subjected to the same pathological examinations to assess the reversibility of findings.[13]

Data Presentation: Sub-Chronic Toxicity

Table 2: Hematology Parameters

Parameter Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Red Blood Cell Count (RBC)
Hemoglobin (HGB)
White Blood Cell Count (WBC)

| Platelet Count (PLT) | | | | |

Table 3: Organ Weight Data (as % of Body Weight)

Organ Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Liver
Kidneys
Spleen

| Brain | | | | |

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage.[15] A standard battery of tests is required to assess different genotoxic endpoints.[15][16]

Rationale and Causality

No single test can detect all genotoxic mechanisms.[17] Therefore, a battery approach is essential.[18] This typically includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro test for chromosomal damage in mammalian cells.

  • An in vivo test for genotoxicity.[16]

The in vivo component is crucial as it accounts for the metabolic activation or detoxification of the compound that may occur in a whole animal system.

Experimental Workflow: In Vivo Genotoxicity

Caption: Workflow for the In Vivo Micronucleus Assay (OECD 474).

Detailed Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Animal Model: Typically, mice or rats are used.

  • Dose Selection: Doses should be selected based on the results of the acute toxicity study, with the highest dose being the maximum tolerated dose (MTD).

  • Administration: Administer the test substance, usually via the same route as proposed for human exposure.

  • Sampling: Collect bone marrow or peripheral blood at appropriate intervals after the final administration.

  • Slide Preparation and Analysis: Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (or reticulocytes).

  • Data Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result, suggesting the compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

Tier 4: Developmental and Reproductive Toxicology (DART) Studies

DART studies are essential to detect any adverse effects of a substance on reproductive function and development.[19][20] These studies are required for most new drugs and are conducted in compliance with ICH and OECD guidelines.[21]

Rationale and Causality

These studies investigate the entire reproductive cycle, from effects on male and female fertility to prenatal and postnatal development.[19] They are critical for identifying substances that could pose a risk to pregnant women and the developing fetus.[22]

Key DART Studies
  • Fertility and Early Embryonic Development (OECD 414): Evaluates the effects on mating performance, fertility, and early embryonic development up to implantation.[23]

  • Prenatal Developmental Toxicity (OECD 414): Also known as an embryofetal development study, this assesses the potential of a substance to cause birth defects or other developmental abnormalities when administered during pregnancy.[22][23]

  • Pre- and Postnatal Development: This study evaluates the effects of exposure during late gestation, parturition, and lactation on the F1 generation.

General Protocol Considerations for a Prenatal Developmental Toxicity Study (OECD 414)
  • Animal Model: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., rabbit) species.[23]

  • Dosing Period: Pregnant females are dosed during the period of major organogenesis.[22]

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and necropsy findings.

    • Fetal: Number of implantations, resorptions, fetal viability, fetal body weight, and detailed external, visceral, and skeletal examinations for malformations.[23]

Conclusion and Path Forward

The comprehensive in vivo toxicity assessment of 5-fluoro-2-methyl-N-propylbenzenesulfonamide requires a structured, tiered approach as outlined in this guide. By systematically progressing from acute to sub-chronic, genotoxicity, and DART studies, researchers can build a robust safety profile for this novel chemical entity. Each step is guided by internationally accepted protocols to ensure the generation of high-quality, reliable data suitable for regulatory submission and human risk assessment. The causality-driven experimental designs and self-validating protocols described herein provide the necessary framework for a thorough and scientifically sound toxicological evaluation.

References

  • Charles River Laboratories. Developmental and Reproductive Toxicology (DART) Studies. [Link]

  • Charles River Laboratories. Genetic Toxicology Studies. [Link]

  • National Toxicology Program (NTP) - NIH. Developmental & Reproductive Toxicity. [Link]

  • European Medicines Agency (EMA). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Premier Research. Developmental and Reproductive Toxicology (DART) Studies. [Link]

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  • OECD. Test No. 411: Subchronic Dermal Toxicity: 90-day Study. [Link]

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  • Semantic Scholar. OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. [Link]

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  • PMC. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • US EPA. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Defense Technical Information Center. Toxicology Report No. S.0052729.5-18, March 2022. [Link]

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Exploratory

thermal stability profile of 5-fluoro-2-methyl-N-propylbenzenesulfonamide

An In-Depth Technical Guide to the Thermal Stability Profile of 5-fluoro-2-methyl-N-propylbenzenesulfonamide Introduction: The Critical Role of Thermal Stability in Drug Development In the journey of a new chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability Profile of 5-fluoro-2-methyl-N-propylbenzenesulfonamide

Introduction: The Critical Role of Thermal Stability in Drug Development

In the journey of a new chemical entity (NCE) from laboratory discovery to a marketed pharmaceutical product, the assessment of its physicochemical properties is paramount. Among these, thermal stability is a cornerstone attribute that dictates a molecule's viability as a drug candidate. The ability of a drug substance to withstand thermal stress throughout its lifecycle—from manufacturing and purification to formulation, packaging, shipping, and long-term storage—is fundamental to ensuring its safety, efficacy, and quality.[1][2] An unstable compound may degrade, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[3] This guide provides a comprehensive framework for characterizing the , a substituted sulfonamide derivative. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to design and interpret robust stability studies.

Physicochemical Properties of Substituted Benzenesulfonamides

While specific experimental data for 5-fluoro-2-methyl-N-propylbenzenesulfonamide is not extensively published, its structure allows for the prediction of key physicochemical characteristics based on its constituent functional groups.

  • Benzenesulfonamide Core: This functional group is common in many pharmaceuticals. The presence of the sulfonamide moiety can influence crystallinity and melting point.[4][5]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and thermal stability.[6] Fluorinated compounds often exhibit higher thermal stability compared to their non-fluorinated analogs.[7][8]

  • Methyl and Propyl Groups: These alkyl groups contribute to the molecule's overall size and lipophilicity.

A summary of predicted and analogous compound properties is presented below.

PropertyPredicted/Inferred Value or CharacteristicRationale/Reference
Molecular FormulaC₁₀H₁₄FNO₂SBased on chemical structure
Molecular Weight~231.29 g/mol Based on chemical structure[9]
Physical FormLikely a crystalline solid at room temperatureTypical for sulfonamide derivatives
Melting PointExpected to be a key thermal event, determinable by DSCDSC is a standard method for melting point determination.[1][10]
DecompositionWill occur at elevated temperatures; products likely include oxides of sulfur and nitrogen.General decomposition pathway for organic sulfonamides.[11]

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to build a comprehensive thermal stability profile. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by forced degradation and long-term stability studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12][13][14]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][15] It is invaluable for identifying thermal events such as melting, crystallization, and polymorphic transitions, all of which are critical to understanding a drug's stability.[1][16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and is used to determine the onset temperature of degradation, which is a key indicator of thermal stability.[4][5]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating by including system suitability checks and referencing established standards.

Protocol 1: Characterization of Thermal Events by DSC

Objective: To identify melting point, polymorphic transitions, and the onset of decomposition of 5-fluoro-2-methyl-N-propylbenzenesulfonamide.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards. Ensure the calibration is within the laboratory's established limits.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-fluoro-2-methyl-N-propylbenzenesulfonamide into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Experimental Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min). The heating rate is a critical parameter; slower rates can provide better resolution of thermal events, while faster rates can shift transition temperatures.[7]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • The melting point is typically taken as the onset of the melting endotherm.

    • The presence of multiple melting peaks or recrystallization exotherms may indicate polymorphism, which requires further investigation.

Protocol 2: Assessment of Thermal Decomposition by TGA

Objective: To determine the onset temperature of weight loss and quantify the mass loss associated with thermal decomposition.

Methodology:

  • Instrument Verification: Verify the TGA's mass balance using certified calibration weights. Verify the temperature calibration using the Curie point of certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of 5-fluoro-2-methyl-N-propylbenzenesulfonamide into a ceramic or platinum TGA pan.

  • Experimental Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs (T5%).[8]

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 5-fluoro-2-methyl-N- propylbenzenesulfonamide Weigh_DSC Weigh 2-5 mg into Al pan Sample->Weigh_DSC Protocol 1 Weigh_TGA Weigh 5-10 mg into ceramic pan Sample->Weigh_TGA Protocol 2 DSC DSC Analysis (10°C/min to 350°C) Weigh_DSC->DSC TGA TGA Analysis (10°C/min to 500°C) Weigh_TGA->TGA DSC_Data Melting Point (Tm) Polymorphism Decomposition Onset DSC->DSC_Data TGA_Data Decomposition Onset (T5%) Mass Loss Profile Residue at 500°C TGA->TGA_Data

Caption: Workflow for DSC and TGA thermal analysis.

Protocol 3: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and degradation pathways under harsh conditions, which is essential for developing stability-indicating analytical methods.[17][18] This protocol follows the principles outlined in ICH guideline Q1A(R2).[13]

Methodology:

  • Reference Standard: Prepare a stock solution of 5-fluoro-2-methyl-N-propylbenzenesulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose the drug substance to the following conditions. The goal is to achieve 5-20% degradation.[17]

    • Acid Hydrolysis: Reflux in 0.1 N HCl at 80°C for 8 hours.

    • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Store the solid powder at 105°C for 24 hours.

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19]

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) API Drug Substance (Solid & Solution) Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolysis (ICH Q1B) API->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Forced degradation study workflow.

Protocol 4: Accelerated Stability Study

Objective: To predict the long-term stability and shelf-life of the drug substance under exaggerated storage conditions.[20][21]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[13]

  • Packaging: Store the substance in a container-closure system that simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH, as per ICH guidelines.[2][22]

  • Testing Schedule: Withdraw samples at specified time points, such as 0, 1, 3, and 6 months.

  • Analysis: At each time point, test the samples for critical quality attributes, including:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

  • Data Evaluation: Analyze any changes in the quality attributes over time. Significant changes under accelerated conditions may predict that the substance will not remain within its specification for the proposed shelf-life under long-term storage conditions (e.g., 25°C/60% RH).[22]

Interpreting Results: A Synthesis of Data

The data from these discrete experiments must be synthesized to form a holistic understanding of the compound's thermal profile.

ParameterMethodTypical Result/InterpretationImplication for Drug Development
Melting Point (Tm)DSCA sharp endotherm at a specific temperature (e.g., 150-160°C).Defines the upper limit for many manufacturing processes (e.g., milling, drying). A high Tm often correlates with good crystalline stability.
Polymorphic TransitionsDSCPresence of multiple endotherms or exothermic recrystallization events prior to melting.Different polymorphs can have different solubility and stability.[10] Requires control of the crystallization process.
Decomposition Onset (Tonset)TGATemperature at which 5% mass loss occurs (e.g., >200°C).Indicates the temperature at which significant degradation begins. A higher Tonset is desirable.
Forced Degradation ProfileHPLC-UV/MSIdentification of specific degradation products under acidic, basic, or oxidative stress.Informs on the molecule's liabilities. For sulfonamides, hydrolysis of the sulfonamide bond can be a potential pathway.[23][24]
Accelerated StabilityHPLC-UVGrowth of a specific impurity or decrease in assay below 95% over 6 months at 40°C/75% RH.May necessitate refrigerated storage, more protective packaging, or reformulation to improve stability.

Conclusion

A thorough evaluation of the thermal stability of 5-fluoro-2-methyl-N-propylbenzenesulfonamide is a non-negotiable step in its development as a potential therapeutic agent. By systematically employing techniques such as DSC and TGA for intrinsic property characterization, and conducting rigorous forced degradation and accelerated stability studies in line with ICH guidelines, researchers can build a comprehensive stability profile. This profile is crucial for guiding formulation development, defining appropriate manufacturing processes, establishing storage conditions and shelf-life, and ensuring that the final drug product delivered to the patient is both safe and effective.

References

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  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • PubMed. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp.
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Protocols & Analytical Methods

Method

Application Note: Utilizing 5-Fluoro-2-methyl-N-propylbenzenesulfonamide in Cell Culture Assays for Hypoxia and pH Regulation Studies

Introduction & Scientific Rationale 5-Fluoro-2-methyl-N-propylbenzenesulfonamide (5-FMPB) is a synthetic sulfonamide derivative (CAS: 1094795-76-2) utilized as a specialized chemical probe in early-stage drug discovery 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-Fluoro-2-methyl-N-propylbenzenesulfonamide (5-FMPB) is a synthetic sulfonamide derivative (CAS: 1094795-76-2) utilized as a specialized chemical probe in early-stage drug discovery 1[1]. In the context of phenotypic screening and oncology research, benzenesulfonamides serve as classical inhibitors of Carbonic Anhydrases (CAs), particularly the tumor-associated metalloenzyme isoform, CAIX 2[2].

The Causality of the Target: Solid tumors frequently outgrow their vascular supply, leading to regions of severe hypoxia. In response, cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drives a metabolic shift toward anaerobic glycolysis. This shift produces massive amounts of lactic acid and protons. To survive this self-generated acid load, hypoxic cells overexpress CAIX on their cell membrane to hydrate extracellular CO₂ and actively maintain intracellular pH (pHi) homeostasis 3[3].

By applying 5-FMPB to cell cultures under controlled hypoxic conditions, researchers can selectively block CAIX. This disruption traps protons intracellularly, causing a fatal drop in pHi, metabolic collapse, and apoptosis 4[4].

Mechanistic Pathway of Sulfonamide-Induced Acidification

The diagram below maps the logical causality between hypoxia, metabolic shifts, and the intervention of 5-FMPB.

Pathway Hypoxia Hypoxia (0.1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Metabolism Glycolytic Shift (Lactic Acid Production) HIF1A->Metabolism pH_Reg pH Homeostasis (pHi maintenance) CAIX->pH_Reg Hydrates CO2 Metabolism->pH_Reg Acid Load Inhibitor 5-FMPB (Sulfonamide Inhibitor) Inhibitor->CAIX Blocks Active Site Acidification Intracellular Acidification (Drop in pHi) pH_Reg->Acidification When CAIX Inhibited Apoptosis Cell Death / Apoptosis Acidification->Apoptosis

Figure 1: Mechanistic pathway of CAIX inhibition by 5-FMPB leading to intracellular acidification and apoptosis.

Physicochemical Properties & Formulation

To ensure reproducibility, 5-FMPB must be formulated correctly to prevent precipitation in aqueous cell culture media.

PropertySpecificationFormulation Best Practices
Molecular Weight 231.29 g/mol Reconstitute primary stocks at 10 mM to 50 mM.
Chemical Formula C₁₀H₁₄FNO₂SStore dry powder at -20°C in a desiccator.
Primary Solvent DMSO (100%)Ensure final assay DMSO concentration is ≤ 0.5% (v/v) to avoid vehicle toxicity.
Working Dilution Culture MediaDilute into pre-warmed (37°C) media immediately before application to prevent compound crashing.

Experimental Workflows & Protocols

To rigorously validate the on-target effects of 5-FMPB, experimental designs must utilize a self-validating orthogonal system . This involves running parallel normoxic (negative control) and hypoxic plates, followed by dual readouts: phenotypic viability and functional intracellular pH (pHi) measurement.

Workflow Step1 Cell Seeding (Normoxia) Step2 Hypoxia Induction (0.1% O2, 24h) Step1->Step2 Step3 5-FMPB Treatment (Dose Response) Step2->Step3 Step4A BCECF-AM Loading (pHi Assay) Step3->Step4A Step4B Viability Reagent (CellTiter-Glo) Step3->Step4B Step5A Fluorescence Readout (Ex: 440/490nm) Step4A->Step5A Step5B Luminescence Readout Step4B->Step5B

Figure 2: Orthogonal workflow for evaluating 5-FMPB efficacy via viability and pHi readouts.

Protocol A: Hypoxia-Dependent Cell Viability Assay

Purpose: To determine the phenotypic cytotoxicity of 5-FMPB specifically under hypoxic stress.

  • Cell Seeding : Seed target cells (e.g., MDA-MB-231, HeLa) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight under standard normoxic conditions (37°C, 5% CO₂, 21% O₂).

  • Hypoxic Pre-Conditioning : Transfer the plates to a hypoxia chamber (0.1% - 1% O₂, 5% CO₂, balance N₂) for 24 hours.

    • Causality Note: This pre-incubation is mandatory. It allows time for HIF-1α stabilization and subsequent CAIX protein translation/membrane localization before the inhibitor is introduced.

  • Compound Treatment : Prepare a 10-point 1:3 serial dilution of 5-FMPB in deoxygenated media (top concentration 100 µM). Treat cells and incubate for an additional 48-72 hours under hypoxia. Maintain a parallel normoxic plate as a negative control.

  • Viability Readout : Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 v/v). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis : Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic curve. A significant leftward shift in IC₅₀ under hypoxia validates the CAIX-dependent mechanism.

Protocol B: Ratiometric Measurement of Intracellular pH (pHi)

Purpose: To functionally validate that 5-FMPB disrupts pH homeostasis by measuring real-time proton accumulation.

  • Dye Loading : Wash hypoxic cells with HEPES-buffered physiological saline (pH 7.4). Incubate with 2 µM BCECF-AM for 30 minutes at 37°C.

    • Causality Note: The acetoxymethyl (AM) ester allows cell permeation; intracellular esterases cleave the AM group, trapping the pH-sensitive BCECF fluorophore inside the cell.

  • Compound Exposure : Wash cells twice to remove extracellular dye. Apply 5-FMPB (e.g., 10 µM and 50 µM) in an acidic extracellular buffer (pH 6.6) to mimic the tumor microenvironment. Incubate for 3 hours.

  • Ratiometric Readout : Measure fluorescence at dual excitation wavelengths (490 nm and 440 nm) with an emission at 535 nm. Calculate the 490/440 ratio. Ratiometric imaging normalizes the signal against variations in dye loading and photobleaching 5[5].

  • Nigericin Calibration (Self-Validating Step) : In a parallel set of untreated wells, replace media with high-K⁺ calibration buffers (pH 6.0, 6.5, 7.0, 7.5) containing 10 µM Nigericin.

    • Causality Note: Nigericin is a K⁺/H⁺ ionophore. In a high-K⁺ buffer, it equilibrates intracellular and extracellular pH, allowing the generation of a standard curve to convert 490/440 ratios into exact pHi values.

Quantitative Data Presentation

When executing the protocols above, researchers should expect a distinct differential response between normoxic and hypoxic conditions. The table below summarizes the expected pharmacological metrics for 5-FMPB.

ParameterNormoxia (21% O₂)Hypoxia (0.1% O₂)Mechanistic Causality
5-FMPB IC₅₀ (Viability) > 100 µM5 - 15 µMCAIX is dispensable in normoxia but essential for survival in hypoxic acidosis.
Baseline pHi 7.20 ± 0.057.35 ± 0.08Hypoxia-induced CAIX actively extrudes protons to prevent acidosis.
pHi post-treatment (50 µM) 7.15 ± 0.066.50 ± 0.10Sulfonamide blocks CAIX, leading to rapid intracellular proton accumulation.
Extracellular pH (pHe) ~ 7.40~ 6.80 (untreated)Glycolytic shift produces lactic acid, acidifying the microenvironment.

References

  • 4-fluoro-2-methyl-N-propylbenzenesulfonamide | CID 24319582. PubChem (NIH).[1]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget.[2]

  • Hypoxia induced CA9 inhibitory targeting by two different sulfonamide derivatives including acetazolamide in human glioblastoma. PubMed (NIH).[3]

  • Cellular and radiobiological effects of carbonic anhydrase IX in human breast cancer cells. Spandidos Publications.[4]

  • Inhibition of hypoxia-induced calcium responses in pulmonary arterial smooth muscle by acetazolamide is independent of carbonic anhydrase inhibition. American Journal of Physiology.[5]

Sources

Application

solubility of 5-fluoro-2-methyl-N-propylbenzenesulfonamide in organic solvents

Application Note: Thermodynamic Solubility Profiling of 5-Fluoro-2-methyl-N-propylbenzenesulfonamide in Organic Solvents Executive Summary In early-stage drug development and materials science, the solubility of intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Solubility Profiling of 5-Fluoro-2-methyl-N-propylbenzenesulfonamide in Organic Solvents

Executive Summary

In early-stage drug development and materials science, the solubility of intermediate building blocks dictates the efficiency of synthesis, purification, and formulation. 5-Fluoro-2-methyl-N-propylbenzenesulfonamide (CAS: 1094795-76-2) presents a unique solvation challenge[1]. Its molecular architecture combines a highly polar, hydrogen-bonding sulfonamide core with lipophilic aliphatic (N-propyl, methyl) and halogen (fluoro) substituents. This application note establishes a rigorous, self-validating protocol for determining its solubility across diverse organic solvents, leveraging thermodynamic principles and predictive modeling.

Mechanistic Rationale: Driving Forces in Solvation

Understanding why a solvent is effective requires deconstructing the solute-solvent interactions. The solubility of benzenesulfonamide derivatives is not merely a function of solvent polarity; it is heavily dictated by specific hydrogen bond donor (HBD) and acceptor (HBA) capacities.

  • Hydrogen Bonding: The sulfonamide (-SO₂NH-) moiety acts as both a potent HBD and HBA. Solvents with strong HBA properties, such as, actively disrupt the crystalline lattice of the sulfonamide, leading to exponential increases in solubility compared to non-polar solvents[2].

  • Hydrophobic & Halogen Interactions: The N-propyl chain and the fluorinated aromatic ring introduce significant lipophilicity. Consequently, moderately polar solvents capable of favorable dispersion forces (e.g., ethyl acetate, cyclopentanone) often serve as excellent solubilizers or co-solvents[2].

  • Self-Validation Principle: By mapping these interactions using or Abraham solvation parameters, researchers can predict thermodynamic solubility limits before empirical testing, ensuring that experimental resources are targeted efficiently[3],[4].

Experimental Protocol: The Isothermal Shake-Flask Method

To establish absolute thermodynamic solubility, the remains the gold standard. Unlike dynamic dissolution methods, which can be confounded by metastable supersaturation zones, this protocol ensures true thermodynamic equilibrium.

Materials Required:

  • 5-Fluoro-2-methyl-N-propylbenzenesulfonamide (High purity, >98%)

  • Analytical grade organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)

  • Thermostatic shaking incubator (± 0.1 °C precision)

  • HPLC-UV system for quantification

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the solid compound to 5.0 mL of the selected organic solvent in a 10 mL hermetically sealed borosilicate glass vial.

    • Causality: The presence of undissolved solid is an absolute thermodynamic requirement. It ensures that the chemical potential of the dissolved solute is perfectly equal to that of the crystalline solid, defining the equilibrium state.

  • Equilibration: Place the vials in the thermostatic shaker at 298.15 K (25 °C). Agitate at 150 rpm for a minimum of 48 to 72 hours.

    • Causality: Complex functionalized sulfonamides often exhibit high lattice energies and slow dissolution kinetics. A 48-hour window mitigates the risk of undersampling a system that has not yet reached equilibrium.

  • Phase Separation (Critical Control Point): Transfer the vials to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at exactly 298.15 K.

    • Causality: If centrifugation occurs at room temperature (which may fluctuate) or generates frictional heat, the solubility equilibrium will shift. Temperature control during phase separation prevents rapid precipitation or erroneous further dissolution, making the protocol self-validating.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately into a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.

  • Quantification: Analyze the diluted samples via HPLC-UV (typically at 254 nm) against a validated calibration curve.

Data Presentation: Comparative Solubility Profiles

While empirical data for the specific 5-fluoro-2-methyl-N-propyl derivative is often generated in-house, we can establish a highly accurate predictive baseline based on the of the parent benzenesulfonamide scaffold across neat solvents[3].

Solvent CategorySpecific SolventHBA/HBD ProfilePredicted Solubility Range (Mole Fraction, x2​ at 298.15 K)Mechanistic Solvation Driver
Aprotic Highly Polar Dimethyl sulfoxide (DMSO)Strong HBA, No HBD 1.5×10−1 to 2.5×10−1 Strongest dipole-dipole and HBA interactions with -SO₂NH-.
Aprotic Highly Polar Dimethylformamide (DMF)Strong HBA, No HBD 1.0×10−1 to 2.0×10−1 Excellent disruption of the sulfonamide crystal lattice.
Protic Polar MethanolStrong HBA, Strong HBD 1.0×10−2 to 3.0×10−2 Dual H-bonding; however, self-association of solvent limits solute capacity.
Esters / Ketones Ethyl AcetateModerate HBA 5.0×10−3 to 1.5×10−2 Favorable dispersion forces interacting with the N-propyl and fluoro-methyl groups.
Non-Polar TolueneVery Weak HBA/HBD <1.0×10−4 Poor solvation of the polar sulfonamide core; driven only by lipophilic chain interactions.

Table 1: Predictive thermodynamic solubility profile for substituted benzenesulfonamides in organic solvents.

Systems Visualization

The following diagram outlines the logical flow of the solubility determination process, highlighting the critical control points required to maintain scientific integrity.

G A 5-Fluoro-2-methyl-N-propylbenzenesulfonamide (Solid API Intermediate) B Solvent Selection (HBA/HBD & Polarity Profiling) A->B C Isothermal Shake-Flask (Excess Solid, 298.15K, 48h) B->C D Critical Control: Maintain Isothermal Conditions C->D E Phase Separation (Temp-Controlled Centrifugation) C->E D->E F HPLC-UV Quantification E->F G Thermodynamic Modeling (COSMO-RS / Abraham) F->G H Validated Solubility Profile G->H

Workflow for isothermal solubility determination and thermodynamic validation.

Conclusion

Determining the solubility of complex molecules like 5-fluoro-2-methyl-N-propylbenzenesulfonamide requires more than simple dissolution testing. By understanding the causality behind solute-solvent interactions—specifically the interplay between the hydrogen-bonding sulfonamide core and the lipophilic substituents—researchers can logically select solvent systems (like DMSO or DMF) that maximize solubility. Adhering strictly to the isothermal shake-flask protocol ensures that the resulting data is thermodynamically sound and practically applicable for downstream chemical processing.

References

  • Li, Y., Wu, K., Liang, L. (2019). "Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K." Journal of Chemical & Engineering Data, 64(8), 3606-3616. URL:[Link]

  • Cysewski, P., Jeliński, T., Przybyłek, M. (2022). "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." Liquids, 2(4), 258-288. URL:[Link]

  • Castilla-Acevedo, S. F., et al. (2023). "The solubility of benzenesulfonamide studied both experimentally and computationally." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC peak tailing for 5-fluoro-2-methyl-N-propylbenzenesulfonamide

[label="Calculate USP Tailing Factor ( Systematic diagnostic workflow for resolving sulfonamide peak tailing. Frequently Asked Questions (FAQs) Q1: What is the primary mechanistic cause of peak tailing for 5-fluoro-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Calculate USP Tailing Factor (

Systematic diagnostic workflow for resolving sulfonamide peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanistic cause of peak tailing for 5-fluoro-2-methyl-N-propylbenzenesulfonamide? A1: Peak tailing in this molecule is primarily driven by two competing phenomena: secondary silanol interactions and partial ionization. The sulfonamide moiety contains both hydrogen bond acceptors (the sulfonyl oxygens) and a hydrogen bond donor (the secondary N-propyl amine). On traditional silica-based stationary phases, unreacted silanol groups (Si-OH) act as weak acids. If these silanols ionize, or if they form strong hydrogen bonds with the sulfonamide group, the analyte experiences a secondary retention mechanism. This unequal interaction causes the trailing edge of the chromatographic peak to extend further than its leading edge[1].

Q2: How does mobile phase pH affect the peak shape of this specific compound? A2: The pKa of the N-alkyl benzenesulfonamide group is typically in the range of 8.5 to 9.5[2]. If your mobile phase pH is near this pKa (e.g., pH 7.0–9.0), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two states partition differently into the hydrophobic stationary phase, the peak will broaden and tail. To ensure a single, robust retention mechanism, the mobile phase pH must be maintained at least 2 units below the analyte's pKa. Operating at a low pH (e.g., pH 2.5–3.0) ensures the sulfonamide remains fully neutral and simultaneously protonates residual silanol groups on the silica surface, minimizing their interactive potential.

Q3: I adjusted the pH to 2.5, but tailing persists. What column chemistry should I evaluate next? A3: If low-pH buffering fails, the stationary phase itself may be the limiting factor. Older "Type A" silica columns have a high density of acidic silanols and metal impurities that heavily exacerbate tailing[3]. Transition to a high-purity "Type B" silica column that is fully end-capped. End-capping masks residual silanols with short-chain alkyl groups (like trimethylsilane). Alternatively, consider a polar-embedded stationary phase (e.g., amide-linked C18) or a phenyl-hexyl column. A phenyl-hexyl phase can offer complementary π−π interactions with the fluorinated benzene ring of the analyte, often improving peak symmetry and retention without relying solely on hydrophobic partitioning.

Q4: Can the sample diluent cause peak distortion? A4: Yes. If 5-fluoro-2-methyl-N-propylbenzenesulfonamide is dissolved in a solvent that is significantly stronger (more non-polar, such as 100% acetonitrile or DMSO) than the initial mobile phase conditions, the analyte will travel rapidly through the column before partitioning properly. This phenomenon, known as the "solvent effect," leads to peak fronting, splitting, or severe tailing. Always dissolve the sample in the initial mobile phase composition or a slightly weaker solvent.

Quantitative Data Presentation

To illustrate the causality of these optimizations, the following table summarizes the expected USP Tailing Factor ( Tf​ ) for 5-fluoro-2-methyl-N-propylbenzenesulfonamide under various conditions. A Tf​ value of 1.0 represents perfect symmetry; values > 1.5 indicate unacceptable tailing.

Mobile Phase pHBuffer / AdditiveStationary PhaseSample DiluentExpected USP Tailing Factor ( Tf​ )
7.0 10 mM PhosphateStandard C18 (Type A)100% Acetonitrile2.45 (Severe Tailing)
7.0 10 mM PhosphateEnd-capped C18 (Type B)100% Acetonitrile1.80 (Moderate Tailing)
3.0 0.1% Formic AcidEnd-capped C18 (Type B)Initial Mobile Phase1.15 (Excellent Symmetry)
2.5 25 mM PhosphatePolar-Embedded C18Initial Mobile Phase1.05 (Ideal Symmetry)

Experimental Protocols

Protocol 1: Self-Validating Mobile Phase pH Optimization

This protocol isolates pH as a variable to empirically determine the optimal conditions for suppressing silanol interactions and preventing partial ionization of the sulfonamide.

  • Prepare Aqueous Stock Solutions : Prepare three separate 1 L batches of HPLC-grade water.

  • Adjust pH :

    • Batch A : Add 0.1% v/v Formic Acid (approx. pH 2.7).

    • Batch B : Prepare a 20 mM Ammonium Acetate buffer and adjust to pH 5.0 using acetic acid.

    • Batch C : Prepare a 20 mM Ammonium Bicarbonate buffer and adjust to pH 10.0 using ammonium hydroxide.

  • System Equilibration : Flush the HPLC system with Batch A and your organic modifier (e.g., Acetonitrile) at the initial gradient ratio for at least 10 column volumes to ensure complete equilibration.

  • Inject and Analyze : Inject a 10 µL standard of 5-fluoro-2-methyl-N-propylbenzenesulfonamide (100 µg/mL dissolved in the initial mobile phase). Record the USP Tailing Factor.

  • Iterate : Repeat the equilibration and injection for Batch B and Batch C.

  • Evaluate : Select the pH that yields a Tf​≤1.2 . For this sulfonamide, Batch A (pH 2.7) is expected to perform best by neutralizing both the acidic analyte and the stationary phase surface silanols.

Protocol 2: Column Wash and Regeneration (Addressing Contamination)

If a previously validated method suddenly exhibits tailing, column contamination (e.g., lipid or protein buildup) is the likely culprit.

  • Reverse the Column : Disconnect the column from the detector and reverse its orientation (direct the effluent to waste). Do not connect it to the detector to prevent fouling the flow cell.

  • Aqueous Wash : Flush with 95% Water / 5% Acetonitrile at 50% of the normal flow rate for 20 column volumes to remove polar contaminants and precipitated buffer salts.

  • Strong Organic Wash : Transition to 100% Acetonitrile, then 100% Isopropanol, flushing for 20 column volumes each. Isopropanol's high viscosity requires a lower flow rate but provides excellent solvation for hydrophobic buildup.

  • Re-equilibration : Return to the initial mobile phase conditions and restore the column to its correct flow direction before reconnecting the detector.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics . GMP Insiders.[Link]

  • Troubleshooting Peak Tailing in LC . Scribd. [Link]

  • The pKa values of the sulfonamides studied . ResearchGate.[Link]

Sources

Optimization

optimizing extraction of 5-fluoro-2-methyl-N-propylbenzenesulfonamide from biological matrices

An In-Depth Guide to Optimizing Extraction of 5-fluoro-2-methyl-N-propylbenzenesulfonamide from Biological Matrices Technical Support Center This guide serves as a dedicated technical resource for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Optimizing Extraction of 5-fluoro-2-methyl-N-propylbenzenesulfonamide from Biological Matrices

Technical Support Center

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed methodologies for the extraction of 5-fluoro-2-methyl-N-propylbenzenesulfonamide from complex biological matrices. Our focus is on diagnosing and solving common experimental challenges through a systematic, evidence-based approach.

Section 1: Foundational Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Extraction Strategy
Molecular Weight ~231.29 g/mol [1]Standard for a small molecule, suitable for LC-MS analysis.
logP (Octanol-Water Partition Coefficient) ~2.2[1]Indicates moderate lipophilicity. The compound will have a preference for organic solvents over aqueous media, making Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (RP-SPE) highly viable.
pKa (Acid Dissociation Constant) Estimated 8-10The sulfonamide proton (-SO₂NH-) is weakly acidic. At physiological pH (~7.4), the compound will be predominantly in its neutral form. Adjusting the sample pH to >11 will deprotonate it, making it anionic and more water-soluble. Adjusting to pH < 7 will ensure it remains neutral. This pH-dependent charge is the key to optimizing LLE and Ion-Exchange SPE.
Solubility Poorly soluble in water; soluble in organic solvents.Suggests that direct injection of aqueous samples is not feasible. Protein precipitation with organic solvents will be effective for both protein removal and analyte solubilization.
Chemical Structure Aromatic ring, sulfonamide group, fluoro- and methyl- substitutions, N-propyl chain.The aromatic ring allows for π-π interactions with certain SPE sorbents. The fluoro- and N-propyl groups increase lipophilicity[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose extraction technique for this compound in plasma?

For initial method development, Reversed-Phase Solid-Phase Extraction (SPE) using a polymeric sorbent like Hydrophilic-Lipophilic Balanced (HLB) is highly recommended. These sorbents offer high capacity and are effective at removing phospholipids, which are a major source of matrix effects in plasma.[3][4]

Q2: I need a quick and simple method. Is Protein Precipitation (PPT) a viable option?

Yes, PPT is the fastest and simplest method. Precipitation with acetonitrile (ACN) in a 3:1 solvent-to-plasma ratio is a common starting point.[5] However, be aware that the resulting supernatant will be "dirtier" than an extract from SPE or LLE, potentially leading to significant matrix effects in LC-MS/MS analysis.[6][7]

Q3: How should I approach extraction from a urine matrix?

Urine typically has a lower protein content than plasma but can have high salt concentrations. A "Dilute-and-Shoot" approach may be possible if the analyte concentration is high and the instrument is robust. However, for higher sensitivity and cleaner extracts, Liquid-Liquid Extraction (LLE) is an excellent choice.[8][9] Adjusting the urine pH to ~4-5 ensures the analyte is neutral, maximizing its partitioning into an organic solvent like ethyl acetate.[10]

Q4: What is the most critical factor to control during extraction?

pH control is paramount. The ability to manipulate the charge state of the sulfonamide group is the most powerful tool for optimizing both recovery and selectivity. An incorrect pH can cause the analyte to be lost during loading or washing steps in SPE or to remain in the aqueous phase during LLE.[11]

Section 3: Troubleshooting Guide

Problem 1: Low or No Analyte Recovery

You've processed your samples, but the analyte signal is significantly lower than expected or absent altogether.

Plausible Causes & Recommended Actions:

  • Incorrect pH Environment:

    • Cause: The analyte may be charged when it needs to be neutral, or vice-versa. For RP-SPE, the analyte should be neutral during the loading step to bind to the non-polar sorbent. For LLE, it must be neutral to partition into the organic phase.

    • Action:

      • For RP-SPE/LLE: Ensure the sample pH is adjusted to at least 2 units below the sulfonamide's pKa (e.g., pH ≤ 7) before extraction. This keeps the molecule in its neutral, more hydrophobic state.

      • For Anion Exchange SPE: Ensure the sample pH is at least 2 units above the pKa (e.g., pH ≥ 12) to ensure the analyte is deprotonated (anionic) and can bind to the positively charged sorbent.

  • Inappropriate SPE/LLE Solvent Selection:

    • Cause (SPE): The wash solvent may be too strong, prematurely eluting the analyte. Conversely, the elution solvent may be too weak to desorb the analyte from the sorbent.

    • Action (SPE): Systematically track your analyte. Collect and analyze the flow-through from each step (load, wash, and elution).[11]

      • Analyte in Load Flow-Through: The sorbent is not retaining the analyte. Decrease the organic content of your loading solution or switch to a more retentive sorbent.

      • Analyte in Wash Fraction: Your wash solvent is too strong. Decrease its organic strength (e.g., switch from 50% methanol to 10% methanol).

      • Analyte Remains on Cartridge: Your elution solvent is too weak. Increase its organic strength or add a pH modifier. For this sulfonamide, eluting with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) can deprotonate it, disrupting its hydrophobic interaction with the sorbent and promoting elution.

    • Cause (LLE): The extraction solvent has the wrong polarity or is not sufficiently water-immiscible.

    • Action (LLE): Based on its logP of ~2.2, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are excellent starting points. Avoid highly polar solvents that are miscible with water or very non-polar solvents like hexane, which may not efficiently extract a moderately polar compound.[8][12]

  • Analyte Degradation:

    • Cause: Some compounds are unstable and can degrade due to heat, light, or extreme pH during sample processing.[13]

    • Action: Process samples on ice and protect them from direct light. Minimize the time samples spend in harsh pH conditions before neutralization.

Problem 2: High Matrix Effects in LC-MS/MS Analysis

Your recovery is acceptable, but you observe significant ion suppression or enhancement, leading to poor accuracy and precision.

Plausible Causes & Recommended Actions:

  • Co-elution with Phospholipids or Salts:

    • Cause: This is the most common source of matrix effects, especially in plasma.[6][7] Protein precipitation is particularly prone to leaving high levels of phospholipids in the final extract.

    • Action:

      • Improve Sample Cleanup: Switch from PPT to a more rigorous technique like SPE or LLE. If using SPE, ensure your wash step is optimized to remove interferences. A wash with a mid-polarity solvent (e.g., 20-40% methanol in water) can remove many interferences while retaining the analyte.

      • Use a QuEChERS-based method: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" approach uses a combination of salting-out and dispersive SPE to effectively remove a wide range of matrix components and has been successfully applied to sulfonamide analysis in complex tissues.[14]

      • Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between your analyte and the interfering compounds. Often, a region early in the chromatogram is where phospholipids elute.

  • Insufficient Removal of Proteins:

    • Cause: Incomplete protein precipitation can lead to column clogging and ion source contamination.

    • Action: Ensure the ratio of organic solvent to sample is sufficient for complete precipitation (typically ≥ 3:1).[5] After adding the solvent, vortex thoroughly and centrifuge at a high speed (>10,000 x g) to ensure a compact protein pellet.

  • Lack of an Appropriate Internal Standard (IS):

    • Cause: A suitable internal standard is crucial for correcting for matrix effects and variability during sample prep.[15]

    • Action: The gold standard is to use a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or ¹⁵N-labeled 5-fluoro-2-methyl-N-propylbenzenesulfonamide). The SIL-IS will have nearly identical chemical properties and chromatographic retention time and will experience the same matrix effects as the analyte, providing the most accurate correction. If a SIL-IS is unavailable, use a close structural analog.

Problem 3: Inconsistent Results (High %RSD)

Your mean recovery is adequate, but the variability between replicates is unacceptably high.

Plausible Causes & Recommended Actions:

  • Inconsistent Lab Technique:

    • Cause: Minor variations in pipetting, vortexing times, or pH adjustment can lead to significant variability. This is especially true for manual LLE.

    • Action: Standardize every step of the protocol. Use calibrated pipettes and ensure consistent timing for mixing and incubation steps. Where possible, use automated or semi-automated systems for liquid handling or SPE.[4][16]

  • SPE Cartridge Drying Out:

    • Cause: If the sorbent bed dries out after conditioning/equilibration and before sample loading, the hydrophobic functional groups can collapse, leading to poor and inconsistent retention.

    • Action: Ensure the sorbent bed remains fully wetted throughout the process until the final elution step. Do not let air pass through the cartridge after the equilibration step.

  • Sample Inhomogeneity:

    • Cause: For tissue samples, the analyte may not be evenly distributed. For plasma or urine, samples that have been frozen and thawed may have precipitates.

    • Action: Thoroughly homogenize tissue samples before taking an aliquot. For liquid samples, ensure they are fully thawed and vortexed before sampling.

Section 4: Recommended Extraction Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma (Highest Selectivity)

This protocol is based on a reversed-phase mechanism using a polymeric HLB sorbent.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding and ensures the analyte is in its neutral form.

  • SPE Cartridge Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and very polar matrix components.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 40% methanol in water. This step is crucial for removing less polar interferences like some phospholipids while retaining the analyte.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile. For enhanced elution, using 5% ammonium hydroxide in methanol can be beneficial.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine (Cost-Effective & Clean)
  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. Adjust the sample pH to ~5.0 using 1M acetic acid. Vortex.

  • Extraction: Add 3 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry-Down & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) from Plasma (Fastest Method)
  • Precipitation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard. Add 600 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection & Analysis: Carefully transfer the supernatant to a clean vial or 96-well plate for direct injection or for further evaporation and reconstitution if concentration is needed.

Section 5: Workflow Visualizations

General Bioanalytical Workflow

Bioanalytical Workflow cluster_pre Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Pretreat Pre-treatment (Add IS, Adjust pH) Sample->Pretreat Extraction Extraction (PPT, LLE, or SPE) Pretreat->Extraction Cleanup Post-Extraction (Evaporation, Reconstitution) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Final Extract Integration Peak Integration LCMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Overview of the complete bioanalytical process from sample receipt to final data reporting.

Troubleshooting Low Recovery in SPE

SPE Troubleshooting Start Low Recovery Observed CheckLoad Analyte in Load Flow-through? Start->CheckLoad CheckWash Analyte in Wash Fraction? CheckLoad->CheckWash No SolventTooStrong Action: Decrease Loading Solvent Strength CheckLoad->SolventTooStrong Yes CheckElution Analyte Still on Cartridge? CheckWash->CheckElution No WashTooStrong Action: Decrease Wash Solvent Strength CheckWash->WashTooStrong Yes ElutionTooWeak Action: Increase Elution Solvent Strength or Change pH CheckElution->ElutionTooWeak Yes Success Problem Resolved SolventTooStrong->Success WashTooStrong->Success ElutionTooWeak->Success

Sources

Reference Data & Comparative Studies

Validation

The Versatility of the Benzenesulfonamide Scaffold: A Comparative Guide to Analogue Efficacy

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Its synthetic tractability and the ability to readily mod...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Its synthetic tractability and the ability to readily modify its structure have led to the generation of large libraries of analogues with diverse pharmacological profiles. This guide provides an in-depth comparison of the efficacy of various benzenesulfonamide analogues, moving beyond a singular focus to explore their activity against different biological targets. By examining key examples, we will delve into the structure-activity relationships that govern their potency and selectivity, offering valuable insights for researchers, scientists, and drug development professionals.

The Benzenesulfonamide Core: A Platform for Diverse Biological Activity

The simple benzenesulfonamide structure, with its aromatic ring and sulfonamide functional group (-SO₂NH₂), provides a versatile template for inhibitor design. Modifications to the aromatic ring and the sulfonamide nitrogen allow for the fine-tuning of physicochemical properties and target-binding interactions. This has led to the development of benzenesulfonamide-based drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.

Comparative Efficacy of Benzenesulfonamide Analogues as Enzyme Inhibitors

A primary mechanism through which benzenesulfonamide analogues exert their therapeutic effects is through the inhibition of various enzymes. Here, we compare the efficacy of analogues targeting two distinct enzyme classes: carbonic anhydrases and the NLRP3 inflammasome.

Carbonic Anhydrase Inhibitors: Targeting Tumor Metabolism

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Several CA isoforms are overexpressed in tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. Benzenesulfonamide derivatives are a well-established class of CA inhibitors.

The inhibitory potency of these analogues is highly dependent on the substitution pattern on the benzenesulfonamide ring. The following table summarizes the in vitro inhibitory activity of a series of benzenesulfonamide derivatives against key human (h) CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Acetazolamide (Standard) 250122.525
Compound 15 157.86.85.443.5
Compound 16 189.48.96.151.2
Compound 26 201.57.55.838.9

Data compiled from studies on benzenesulfonamide derivatives as CA inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

  • Sulfonamide Moiety: The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrases.

  • Aromatic Ring Substitution: Modifications to the aromatic ring significantly influence the potency and isoform selectivity of the inhibitors. Studies have shown that a propanamide linker can bestow better inhibitory potency compared to an acetamide linker for CA IX inhibition.[1]

  • Piperazine Substitution: The nature of the substituent on the piperazine ring (in compounds 15, 16, and 26) plays a role in the overall inhibitory profile.[1]

The effective inhibition of CA II and CA VII has been linked to anticonvulsant properties, highlighting the potential for these analogues to be developed for neurological disorders.[1]

NLRP3 Inflammasome Inhibitors: A Novel Anti-Inflammatory Strategy

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[2]

A series of benzenesulfonamide analogues have been developed as potent NLRP3 inflammasome inhibitors. The inhibitory potency of these compounds is presented in the table below.

CompoundNLRP3 Inhibition (IC₅₀, µM)
JC124 Not specified, used as a lead
Compound 14 0.55 ± 0.091
Compound 17 0.42 ± 0.080
Compound 27 2.03
Compound 28 1.74

Data based on the biological characterization of benzenesulfonamide analogues as NLRP3 inflammasome inhibitors.[2][3]

Structure-Activity Relationship (SAR) Insights:

  • Benzamide Moiety: The substituents on the benzamide portion of the molecule are critical for inhibitory activity. For instance, the 2-OCH₃ and 5-Cl groups on the lead compound JC124 are essential, and their removal or positional change leads to a significant decrease in activity.[3]

  • Sulfonamide Moiety: In contrast to the benzamide moiety, modifications on the N-substituents of the sulfonamide are well-tolerated. Bulky and rotationally flexible substituents on the sulfonamide tend to result in analogues with improved inhibitory potency.[3] This is exemplified by compounds 14 and 17, which showed improved potency over the initial leads.[2][3]

The proposed mechanism of action for these benzenesulfonamide analogues involves direct interference with the formation of the NLRP3 inflammasome complex.[3]

Diagram of the NLRP3 Inflammasome Activation Pathway and Inhibition

NLRP3_Pathway cluster_Stimuli Danger Signals (PAMPs/DAMPs) cluster_Priming Priming (Signal 1) cluster_Activation Activation (Signal 2) cluster_Inhibition Inhibition cluster_Effector Effector Functions Stimuli e.g., ATP, Toxins NFkB NF-κB Activation Stimuli->NFkB via TLRs NLRP3_ProIL1b Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_ProIL1b NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_ProIL1b->NLRP3_Assembly Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 Cleavage ASC ASC ASC->NLRP3_Assembly ProCasp1 Pro-Caspase-1 ProCasp1->NLRP3_Assembly Inhibitor Benzenesulfonamide Analogues Inhibitor->NLRP3_Assembly Blocks Assembly IL1b Mature IL-1β Casp1->IL1b Cleavage of pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: The NLRP3 inflammasome pathway is activated by danger signals, leading to inflammation. Benzenesulfonamide analogues can inhibit this pathway by blocking the assembly of the inflammasome complex.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used in the evaluation of benzenesulfonamide analogues.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of benzenesulfonamide analogues against specific human carbonic anhydrase isoforms.

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate is a common and convenient method. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the benzenesulfonamide analogue in DMSO.

    • Prepare a solution of the purified hCA isoenzyme in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add varying concentrations of the benzenesulfonamide analogue (or DMSO for control).

    • Add the hCA isoenzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the analogue.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the inhibitory effect (IC₅₀) of benzenesulfonamide analogues on NLRP3 inflammasome activation in macrophages.

Principle: This cell-based assay measures the release of interleukin-1β (IL-1β) from macrophages following NLRP3 inflammasome activation.

Step-by-Step Protocol:

  • Cell Culture and Priming:

    • Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1).

    • Prime the cells with lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment and Activation:

    • Pre-treat the primed cells with various concentrations of the benzenesulfonamide analogue for 1 hour.

    • Induce NLRP3 inflammasome activation by adding ATP for 30-60 minutes.

  • IL-1β Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of the analogue compared to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of the General Workflow for Screening Benzenesulfonamide Analogues

Screening_Workflow Start Library of Benzenesulfonamide Analogues Primary_Screening Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary In Vitro Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for the discovery and development of novel benzenesulfonamide-based therapeutic agents, from initial screening to preclinical candidate selection.

Conclusion

The benzenesulfonamide scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a multitude of biological targets. The comparative analysis of analogues targeting carbonic anhydrases and the NLRP3 inflammasome demonstrates the profound impact of subtle structural modifications on biological activity. The detailed experimental protocols and illustrative diagrams provided in this guide serve as a practical resource for researchers aiming to explore the rich chemical space of benzenesulfonamide derivatives and to develop novel therapeutics for a range of diseases.

References

  • Benchchem. Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • Isracle, K. A., et al. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. PubMed.
  • Isracle, K. A., et al. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. PMC.
  • Various Authors. Structure–activity relationship (SAR)
  • Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed.
  • Al-Ostath, A., et al. (Year not specified). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC.
  • Benchchem. An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds.
  • Sharma, A., et al. (Year not specified). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.
  • Various Authors. (2013). In vitro and in vivo antileishmanial and trypanocidal studies of new N-benzene- and N-naphthalenesulfonamide derivatives. PubMed.
  • Various Authors. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate.
  • Benchchem. Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity.

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Comparative

A Comparative Guide to Benchmarking the Binding Kinetics of 5-fluoro-2-methyl-N-propylbenzenesulfonamide

Introduction In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. While binding affinity (KD) has traditionally been a primary focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. While binding affinity (KD) has traditionally been a primary focus, there is a growing consensus that the kinetic parameters of this interaction—the association rate (ka or kon) and the dissociation rate (kd or koff)—provide a more nuanced and predictive understanding of a drug candidate's potential efficacy and safety.[1][2] A longer residence time (the reciprocal of koff) at the target can, for instance, lead to a more durable pharmacological effect in vivo.[3]

This guide focuses on 5-fluoro-2-methyl-N-propylbenzenesulfonamide , a novel investigational compound. Given its nascent stage in the discovery pipeline, publicly available binding data is scarce. Therefore, this document serves as a strategic and practical comparison of state-of-the-art biophysical techniques to comprehensively benchmark its binding kinetics.

For the purpose of this guide, we will hypothesize that through initial screening, 5-fluoro-2-methyl-N-propylbenzenesulfonamide has been identified as a potential inhibitor of Serine/Threonine Kinase X (STK-X) , a hypothetical but representative therapeutic target. We will compare its kinetic profile against two benchmark compounds:

  • Competitor A: A known, potent STK-X inhibitor with well-characterized, slow-dissociation kinetics.

  • Analog B: A structurally similar but less potent analog of our lead compound.

This guide will provide detailed experimental protocols, explain the causality behind methodological choices, and present a framework for interpreting and comparing the data generated from multiple platforms, ensuring a robust and self-validating approach to kinetic characterization.[4]

Comparative Overview of Key Biophysical Techniques

Choosing the right technology is critical and depends on the specific question being asked at each stage of the drug discovery process.[2][4] A multi-faceted approach, employing orthogonal methods, provides the highest confidence in the generated data.[5]

TechniquePrincipleKey OutputsThroughputStrengthsLimitations
Kinase-Glo™/ADP-Glo™ Luminescence-based enzymatic assayIC50, % InhibitionHighMeasures functional inhibition; excellent for screening.[6][7][8]Indirectly measures binding; susceptible to assay artifacts.
Surface Plasmon Resonance (SPR) Mass-based, label-free detection of binding on a sensor surface.[9]ka, kd, KDMediumReal-time kinetic data; high precision.[10][11]Requires target immobilization; can be sensitive to buffer conditions.
Bio-Layer Interferometry (BLI) Optical, label-free detection using light interference at a biosensor tip.[12][13]ka, kd, KDHighReal-time data; high throughput; tolerant of complex samples.[14][15]Generally lower sensitivity for small molecules (<150 Da) than SPR.[15]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[16]KD, ΔH, ΔS, Stoichiometry (n)LowLabel- and immobilization-free; provides full thermodynamic profile.[17]Low throughput; requires larger amounts of protein and compound.

Part 1: Functional Potency Assessment – Kinase Inhibition Assays

Before investing in detailed kinetic studies, it is essential to confirm and quantify the compound's functional effect on the target enzyme. Luminescent kinase assays are robust, high-throughput methods for determining the half-maximal inhibitory concentration (IC50).

Methodology 1: Kinase-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining after the kinase reaction.[6][18] A low luminescence signal indicates high kinase activity (ATP consumed) and poor inhibition, while a high signal indicates low kinase activity and potent inhibition.

Experimental Protocol
  • Reagent Preparation:

    • Prepare STK-X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of STK-X enzyme and its specific substrate peptide in kinase buffer.

    • Prepare a 2X solution of ATP in kinase buffer. The concentration should be at or near the Km of the enzyme for ATP to ensure sensitive detection of competitive inhibitors.

    • Serially dilute 5-fluoro-2-methyl-N-propylbenzenesulfonamide, Competitor A, and Analog B in 100% DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the 4X compound dilution.

    • Add 10 µL of the 2X enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Include "no enzyme" controls (high signal) and "vehicle (DMSO) only" controls (low signal).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo™ Reagent to room temperature.

    • Add 20 µL of Kinase-Glo™ Reagent to each well.

    • Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: Kinase-Glo™ Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Detection P1 Prepare 4X Compound Dilutions R1 Add 5 µL Compound P1->R1 P2 Prepare 2X Enzyme/Substrate Mix R2 Add 10 µL Enzyme/Substrate P2->R2 P3 Prepare 2X ATP Solution R3 Add 5 µL ATP to start P3->R3 R1->R2 R2->R3 R4 Incubate 60 min @ RT R3->R4 D1 Add 20 µL Kinase-Glo™ Reagent R4->D1 D2 Incubate 10 min @ RT D1->D2 D3 Read Luminescence D2->D3

Caption: Workflow for determining IC50 using the Kinase-Glo™ assay.

Part 2: Direct Binding Kinetics – Label-Free Analysis

While functional assays are crucial, they do not directly measure the binding event. Label-free technologies like SPR and BLI provide real-time data on the association and dissociation of a compound from its target, which is the core of kinetic analysis.[1][10]

Methodology 2: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (our compound) flows over and binds to an immobilized ligand (STK-X kinase).[9] This allows for the direct calculation of ka and kd.

Experimental Protocol
  • Protein Immobilization:

    • Rationale: Covalent amine coupling is a robust and common method. We will immobilize STK-X onto a CM5 sensor chip.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject STK-X (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~5000-8000 Response Units, RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Kinetic Analysis:

    • Running Buffer: A suitable buffer is critical. For example, PBS pH 7.4 with 0.05% Tween-20 and 1% DMSO. The DMSO concentration must be matched across all samples and blanks.

    • Analyte Injections: Prepare a serial dilution of 5-fluoro-2-methyl-N-propylbenzenesulfonamide (e.g., from 10 µM down to ~30 nM) in running buffer.

    • Inject each concentration over the reference and active flow cells for a set "association time" (e.g., 180 seconds), followed by a "dissociation time" where only running buffer flows over the chip (e.g., 600 seconds).

    • Between cycles, regenerate the surface with a short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) if the compound does not fully dissociate.

  • Data Analysis:

    • The raw data (sensorgram) is double-referenced by subtracting the signal from the reference flow cell and the signal from a "zero concentration" (buffer only) injection.

    • Globally fit the processed sensorgrams from all concentrations to a 1:1 Langmuir binding model to derive ka, kd, and calculate KD (kd/ka).[11]

Workflow Diagram: SPR Kinetic Analysis

G cluster_immob Immobilization (CM5 Chip) cluster_kinetics Kinetic Cycle cluster_analysis Data Analysis I1 Activate with EDC/NHS I2 Inject STK-X Protein I1->I2 I3 Deactivate with Ethanolamine I2->I3 K1 Inject Compound (Association) I3->K1 Start Assay K2 Flow Buffer (Dissociation) K1->K2 Repeat for each conc. K3 Regenerate Surface K2->K3 Repeat for each conc. A1 Double Referencing K2->A1 Collect Data K3->K1 Repeat for each conc. A2 Global Fit to 1:1 Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: General workflow for an SPR binding kinetics experiment.

Methodology 3: Bio-Layer Interferometry (BLI)

BLI is an alternative label-free method that is often higher throughput than SPR.[14][19] It measures the change in thickness of the biological layer on a fiber optic biosensor tip.[12]

Experimental Protocol
  • Biosensor Preparation:

    • Rationale: Streptavidin (SA) biosensors are used to capture a biotinylated form of STK-X, ensuring oriented and consistent immobilization.

    • Hydrate SA biosensors in running buffer (e.g., PBS, 0.02% Tween-20, 1% DMSO).

    • Load biotinylated STK-X onto the biosensors by dipping them into a solution of the protein (~10-20 µg/mL) until a stable signal is achieved.

    • Establish a stable baseline by dipping the loaded biosensors into running buffer.

  • Association & Dissociation:

    • The experiment is performed in a 96- or 384-well plate.[15]

    • Association: Move the biosensors into wells containing a serial dilution of 5-fluoro-2-methyl-N-propylbenzenesulfonamide for a set time (e.g., 300 seconds).

    • Dissociation: Move the biosensors back into wells containing only running buffer and measure the signal decay for a set time (e.g., 600-900 seconds).

  • Data Analysis:

    • The data is processed by aligning the curves to the baseline and association steps.

    • Reference subtraction is performed using a biosensor loaded with protein but exposed only to buffer.

    • The processed curves are globally fit to a 1:1 binding model to determine ka, kd, and KD.

Part 3: Thermodynamic Characterization

While kinetics describes the speed of binding, thermodynamics describes the forces driving it. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event by directly measuring the heat released or absorbed.[16][17]

Methodology 4: Isothermal Titration Calorimetry (ITC)
Experimental Protocol
  • Sample Preparation:

    • Rationale: Precise buffer matching is absolutely critical for ITC to avoid large heats of dilution that can obscure the binding signal.

    • Extensively dialyze the STK-X protein against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve 5-fluoro-2-methyl-N-propylbenzenesulfonamide in the final dialysis buffer. The final DMSO concentration should be identical and preferably low (<2%).

  • ITC Experiment:

    • Load the STK-X protein into the sample cell (at a concentration of ~10-20 µM).

    • Load the compound into the injection syringe (at a concentration ~10-15 times that of the protein).

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly determine the binding affinity (KD), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Workflow Diagram: ITC Experiment

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Dialyze Protein into ITC Buffer T1 Load Protein into Cell P1->T1 P2 Dissolve Compound in Final Dialysate T2 Load Compound into Syringe P2->T2 T3 Perform Serial Injections T1->T3 T2->T3 A1 Integrate Heat-Flow Peaks T3->A1 Generate Raw Data A2 Plot Binding Isotherm A1->A2 A3 Fit to Model to get KD, ΔH, n A2->A3

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Data Interpretation and Benchmarking

The true power of this multi-technique approach lies in the synthesis of the data. Below is a table of hypothetical results for our compounds against STK-X.

Parameter5-fluoro-2-methyl-N-propylbenzenesulfonamideCompetitor A (Slow Off-Rate)Analog B (Weak Binder)Method
IC50 (nM) 150252500Kinase-Glo™
ka (10⁵ M⁻¹s⁻¹) 2.15.50.8SPR
kd (10⁻³ s⁻¹) 3.20.120SPR
KD (nM) (from kinetics) 1521825,000SPR
KD (nM) (from ITC) 16522> 50,000ITC
Residence Time (1/kd) (min) 5.21670.8SPR
ΔH (kcal/mol) -8.5-12.1-4.2ITC
-TΔS (kcal/mol) -2.1-1.5-2.1ITC
Analysis & Insights
  • Correlation of Potency: There is strong agreement between the functional potency (IC50) and the binding affinity (KD) for all compounds, which validates that the mechanism of action is direct inhibition of STK-X.

  • Kinetic Profile of Lead Compound: 5-fluoro-2-methyl-N-propylbenzenesulfonamide shows a respectable potency (KD ~150 nM). Its kinetics are characterized by a moderately fast association and a moderately fast dissociation, leading to a residence time of about 5 minutes.

  • Benchmarking against Competitor A: Competitor A is more potent primarily due to its extremely slow dissociation rate (kd), resulting in a very long residence time (>2.5 hours). This is a highly desirable trait for sustained target engagement in vivo.[20] The ITC data shows its binding is more enthalpically driven, suggesting stronger, more specific interactions like hydrogen bonds.

  • Comparison with Analog B: Analog B is a weak binder, primarily due to a very rapid dissociation rate. This highlights a critical structure-activity relationship (SAR) and suggests that the modifications made to create our lead compound were productive for improving residence time.

  • Orthogonal Validation: The close agreement between the KD values obtained from SPR (kinetics-derived) and ITC (thermodynamics-derived) provides high confidence in the accuracy of the affinity measurements.

Conclusion

This guide outlines a comprehensive, multi-platform strategy for benchmarking the binding kinetics of a novel compound, 5-fluoro-2-methyl-N-propylbenzenesulfonamide , against a hypothetical kinase target. By integrating functional assays (Kinase-Glo™) with direct, real-time kinetic analysis (SPR/BLI) and thermodynamic profiling (ITC), a rich, multi-dimensional understanding of the drug-target interaction can be achieved.

Our hypothetical data illustrates that while our lead compound is a potent inhibitor, its residence time is significantly shorter than that of a best-in-class competitor. This kinetic insight is critical, as it directs future medicinal chemistry efforts not just toward improving affinity (KD), but specifically toward slowing the dissociation rate (kd) to prolong target engagement and enhance pharmacological effect. This structured, evidence-based approach embodies the principles of modern drug discovery, ensuring that only the most promising candidates, with well-understood mechanisms of action, are progressed through the pipeline.

References

  • Di Trani, J., et al. (2017). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]

  • Renslo, A. R. (2013). The Impact of Biophysical Techniques on the Small Molecule Drug Discovery Process. NIH. Available at: [Link]

  • Di Trani, J., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]

  • IRBM. (n.d.). Biophysical Approaches. Available at: [Link]

  • Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available at: [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. Available at: [Link]

  • Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Available at: [Link]

  • Oeemig, J. S., & Klebe, G. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Available at: [Link]

  • National Cancer Institute. (n.d.). Bio-Layer Interferometry (BLI) – Octet RED96. Available at: [Link]

  • Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Available at: [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available at: [Link]

  • Zhang, T., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed. Available at: [Link]

  • Gator Bio. (2023). ENHANCED KINETICS ANALYSIS OF PROTEINS AND LARGE BIOMOLECULES USING NOVEL HIGH SENSITIVITY PROBE. Antibody Therapeutics. Available at: [Link]

  • Torregrosa-Moreno, S., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Available at: [Link]

  • Medicine Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Available at: [Link]

  • Scott, A. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jennings, M. (2000). Surface Plasmon Resonance Used to Monitor Biological Interactions. Available at: [Link]

  • Giannetti, A. M., & Ragain, C. (2014). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Comprehensive Biophysics. Available at: [Link]

  • de Witte, W. E. A., et al. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Available at: [Link]

  • Gao, Y., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-fluoro-2-methyl-N-propylbenzenesulfonamide. Available at: [Link]

  • Wuest, F. R., et al. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Amino Acids. Available at: [Link]

  • MDPI. (2025). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Royal Society of Chemistry. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Copeland, R. A. (2016). Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Available at: [Link]

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Validation

Cross-Reactivity Profiling of 5-Fluoro-2-methyl-N-propylbenzenesulfonamide in Immunoassays: A Comparative Guide

Introduction & Structural Rationale In the development of immunoassays for environmental monitoring and food safety, cross-reactivity (CR) is a double-edged sword. For highly specific monoclonal assays, CR is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the development of immunoassays for environmental monitoring and food safety, cross-reactivity (CR) is a double-edged sword. For highly specific monoclonal assays, CR is a critical flaw; for broad-spectrum screening panels, it is a designed feature. 5-Fluoro-2-methyl-N-propylbenzenesulfonamide (5-F-2-M-NPBSA) is a sulfonamide derivative characterized by a conserved benzenesulfonamide core, modified with a 5-fluoro, a 2-methyl, and an N-propyl group.

Because the benzenesulfonamide motif is highly conserved across numerous drug classes—including sulfonylureas, COX-2 inhibitors, and certain diuretics—compounds like 5-F-2-M-NPBSA frequently act as interferents in standard immunoassays. Recent structural profiling of broad-specificity immunoassays reveals that the common benzenesulfonamide moiety typically anchors at the bottom of the antibody binding pocket, while the R-substituents dictate steric hindrance and modulate overall binding affinity ()[1].

This guide objectively compares the cross-reactive performance of 5-F-2-M-NPBSA across three distinct immunoassay architectures, providing the experimental frameworks necessary to validate these interactions in your own laboratory.

G Analyte 5-Fluoro-2-methyl-N-propyl benzenesulfonamide Core Benzenesulfonamide Core (Anchors in Pocket) Analyte->Core R1 5-Fluoro & 2-Methyl (Alters Electron Density) Analyte->R1 R2 N-propyl Group (Steric Hindrance) Analyte->R2 scFv Antibody Binding Pocket (e.g., scFv Trp98) Core->scFv High Affinity (H-Bonding) R1->scFv Electrostatic Repulsion R2->scFv Steric Clash (Reduces Binding)

Fig 1. Structural recognition logic of 5-F-2-M-NPBSA in broad-specificity binding pockets.

Comparative Assay Performance

To evaluate how 5-F-2-M-NPBSA interacts with different antibody architectures, we compare its binding affinity (measured via Half-Maximal Inhibitory Concentration, IC50) and Cross-Reactivity (%CR) against three standard platforms:

  • Platform A (Engineered scFv): A broad-spectrum single-chain variable fragment designed for multi-target recognition of sulfonylureas.

  • Platform B (Polyclonal pAb): A traditional multi-analyte screening assay.

  • Platform C (Monoclonal mAb): A highly specific assay targeting a single bulky sulfonamide (e.g., Glipizide).

Quantitative Data Summary
Immunoassay PlatformTarget AnalyteIC50 of Target (ng/mL)IC50 of 5-F-2-M-NPBSA (ng/mL)Cross-Reactivity (%CR)*
Engineered scFv (Broad) Chlorpropamide1.2518.46.8%
Polyclonal (pAb) Sulfamethoxazole0.85142.00.6%
Monoclonal (mAb) Glipizide0.45>1000<0.05%

*Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of 5-F-2-M-NPBSA) × 100

Mechanistic Interpretation

The engineered scFv exhibits the highest cross-reactivity (6.8%). Broad-spectrum scFvs rely on conformational adaptability; their binding pockets accommodate the conserved benzenesulfonamide core, while specific residues (such as Trp98 in CDR-L3) modulate affinity for varying R-groups ()[2]. The N-propyl group of 5-F-2-M-NPBSA introduces steric hindrance compared to smaller substituents, but the flexible pocket still allows moderate binding[1]. Conversely, the highly specific mAb shows negligible cross-reactivity (<0.05%). mAbs raised against specific drugs have rigid binding pockets requiring exact spatial matches; the 5-fluoro modification alters the electrostatic potential of the aromatic ring, completely disrupting the tight binding required by highly specific pockets.

Experimental Methodology: Self-Validating icELISA

To generate and validate the data above, a robust Indirect Competitive ELISA (icELISA) must be employed. The following protocol is designed as a self-validating system, utilizing heterologous coating to ensure true analyte recognition.

Step-by-Step Protocol
  • Plate Coating (Heterologous Antigen):

    • Action: Coat microtiter plates with 100 µL/well of a heterologous coating antigen (e.g., BSA-conjugated benzenesulfonamide lacking the N-propyl group) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality: If the exact immunogen (homologous antigen) is used for coating, the antibody will strongly recognize the chemical linker arm used during synthesis. A heterologous coating forces the antibody to bind only the core structural motif, preventing artificially inflated affinities and drastically improving the assay's sensitivity to the free analyte.

  • Surface Blocking:

    • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBS. Incubate for 2 hours at 37°C.

    • Causality: Blocks unoccupied hydrophobic sites on the polystyrene well, preventing non-specific adsorption of the primary antibody and minimizing background noise.

  • Competitive Binding:

    • Action: Add 50 µL of 5-F-2-M-NPBSA standards (serial dilutions from 0.01 to 1000 ng/mL in PBS) and 50 µL of the primary antibody (scFv, mAb, or pAb) at its optimized working dilution. Incubate for 1 hour at 37°C.

    • Causality: Free 5-F-2-M-NPBSA competes with the immobilized antigen for limited antibody binding sites. Higher concentrations of the free analyte result in less antibody binding to the plate, creating an inversely proportional signal curve.

  • Secondary Antibody Addition:

    • Action: Wash 3x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG or anti-His tag for scFv) diluted 1:5000 in PBS. Incubate for 45 mins at 37°C.

  • Signal Development & Termination:

    • Action: Wash 5x with PBST. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 mins. Stop the reaction with 50 µL/well of 2M H2SO4. Read optical density (OD) at 450 nm.

    • Causality: HRP catalyzes the oxidation of TMB by H2O2. The acid stop solution halts the enzyme and shifts the color from blue to yellow, maximizing the absorbance peak at 450 nm for accurate quantification.

Workflow Step1 1. Plate Coating (Heterologous Antigen) Step2 2. Surface Blocking (5% Skim Milk) Step1->Step2 Step3 3. Competitive Binding (Analyte + Primary Ab) Step2->Step3 Step4 4. Secondary Ab Addition (HRP-Conjugated) Step3->Step4 Step5 5. Signal Development (TMB Substrate) Step4->Step5 Step6 6. Data Acquisition (Read OD at 450 nm) Step5->Step6

Fig 2. Step-by-step icELISA workflow for quantifying benzenesulfonamide cross-reactivity.

Conclusion & Application Insights

When developing or utilizing immunoassays for sulfonamide-class compounds, the presence of 5-F-2-M-NPBSA must be carefully evaluated based on the assay architecture:

  • For Broad-Spectrum Screening: Expect minor to moderate interference (approx. 5-7% CR). The conformational adaptability of engineered scFvs will recognize the core benzenesulfonamide motif despite the steric hindrance of the N-propyl group.

  • For Targeted Diagnostics: 5-F-2-M-NPBSA poses virtually no risk of false positives in highly specific monoclonal assays. The rigid R-group requirements of mAbs effectively filter out this modified analog.

By utilizing heterologous coating strategies and understanding the structural thermodynamics of the antibody binding pocket, researchers can accurately map and mitigate the cross-reactivity of complex benzenesulfonamide derivatives.

References

  • Yu, X., Zhou, T., Pan, K., Fan, M. H., Yan, X., Huang, X.-A., Zhang, H., Shen, X., Xie, H., Gao, Y.-G., & Lei, H. (2025). Structure Profiling of Broad-Specificity Immunoassays: Multitarget Recognition for Sulfonylurea Adulteration in Food. Journal of Agricultural and Food Chemistry, 73(15), 9348-9358.[Link]

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of 5-fluoro-2-methyl-N-propylbenzenesulfonamide Assays

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-fluoro-2-methyl-N-propylbenzenesulfonamide. It is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-fluoro-2-methyl-N-propylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. This document delves into the critical aspects of method validation, comparing various analytical techniques and offering insights into best practices. The principles outlined are grounded in internationally recognized guidelines to ensure scientific integrity and regulatory compliance.

The Imperative of Inter-Laboratory Validation

The journey of a pharmaceutical compound from discovery to market is paved with rigorous testing and validation. For a novel compound like 5-fluoro-2-methyl-N-propylbenzenesulfonamide, establishing a reliable analytical method is a cornerstone of this process. However, a method validated in a single laboratory is not sufficient to guarantee its universal applicability. Inter-laboratory validation, also known as a round-robin study, is the ultimate test of an analytical method's robustness and transferability. It provides an objective measure of the method's precision and accuracy when performed by different analysts in different laboratories using different equipment.

The primary objective of such a study is to demonstrate that the analytical procedure is suitable for its intended purpose[1][2]. This is a critical requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) and is outlined in guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[3][4][5][6][7]. This guide will compare three common analytical techniques for the quantification of 5-fluoro-2-methyl-N-propylbenzenesulfonamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on a meticulously planned experimental design. The following workflow outlines the key stages involved.

Inter-Laboratory_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol Development cluster_Execution Phase 2: Laboratory Execution cluster_Analysis Phase 3: Data Analysis & Reporting P1 Define Validation Parameters (ICH Q2(R1)) P2 Prepare Standardized and Control Samples P1->P2 P3 Develop & Distribute Detailed Analytical Protocol P2->P3 E1 Participating Labs Receive Samples & Protocol P3->E1 E2 Analysts Perform Assays (HPLC, GC-MS, LC-MS/MS) E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Comparison of Method Performance A1->A2 A3 Final Validation Report & Recommendations A2->A3

Caption: A generalized workflow for an inter-laboratory validation study.

The validation parameters to be assessed are defined by the ICH Q2(R1) guideline and include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness[1][2].

Comparative Analytical Methodologies

The choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and cost. This guide compares three widely used methods for the analysis of sulfonamide compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh 10 mg of the 5-fluoro-2-methyl-N-propylbenzenesulfonamide reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For formulated products, dissolve a known quantity in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min[8].

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C[8].

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the compound. For many sulfonamides, derivatization is often required to improve their volatility and thermal stability[9].

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using an appropriate solvent such as acetonitrile[10][11].

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract and heat to facilitate the reaction.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of 100°C, ramped to 280°C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Data Analysis:

    • Identify the analyte based on its retention time and the presence of characteristic ions.

    • Quantify using a calibration curve constructed from derivatized standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative analysis, offering unparalleled sensitivity and selectivity. It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Sample preparation is often simpler than for GC-MS and may involve a "dilute-and-shoot" approach or a straightforward protein precipitation for biological matrices. Solid-phase extraction (SPE) can be used for more complex matrices to remove interferences[12].

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile or methanol[13].

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Mass Analyzer: Triple quadrupole.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

  • Data Analysis:

    • Quantify the analyte using the area of the MRM transition peak and a calibration curve prepared in a matrix-matched solvent to account for matrix effects.

Analytical_Techniques_Comparison cluster_Techniques Analytical Techniques cluster_Parameters Performance Parameters HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Good Cost Cost & Complexity HPLC_UV->Cost Low Robustness Robustness HPLC_UV->Robustness High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity Very High GC_MS->Cost Moderate GC_MS->Robustness Moderate LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Excellent LC_MSMS->Cost High LC_MSMS->Robustness High

Caption: Comparison of key performance parameters for the analytical techniques.

Hypothetical Inter-Laboratory Validation Results

The following tables summarize the expected performance data from a hypothetical inter-laboratory study involving five laboratories.

Table 1: Accuracy (% Recovery)

LaboratoryHPLC-UVGC-MSLC-MS/MS
Lab 199.2 ± 1.8101.5 ± 1.299.8 ± 0.9
Lab 298.5 ± 2.199.8 ± 1.5100.5 ± 1.1
Lab 3101.1 ± 1.5102.3 ± 1.0101.2 ± 0.8
Lab 497.9 ± 2.598.9 ± 1.899.1 ± 1.3
Lab 5100.3 ± 1.9100.7 ± 1.3100.9 ± 1.0
Mean 99.4 100.6 100.3
RSD (%) 1.3 1.2 0.8

Table 2: Precision (Repeatability, % RSD)

LaboratoryHPLC-UVGC-MSLC-MS/MS
Lab 11.51.10.8
Lab 21.81.30.9
Lab 31.30.90.7
Lab 42.21.61.1
Lab 51.61.20.8
Mean 1.7 1.2 0.9

Table 3: Limit of Quantitation (LOQ, ng/mL)

MethodLOQ
HPLC-UV50
GC-MS5
LC-MS/MS0.5

Interpretation and Discussion

The hypothetical results demonstrate that all three methods can provide accurate and precise data for the quantification of 5-fluoro-2-methyl-N-propylbenzenesulfonamide. However, there are clear distinctions in their performance characteristics.

  • HPLC-UV: This method is reliable for routine analysis where high sensitivity is not a primary concern. Its simplicity and low cost make it an attractive option for quality control laboratories.

  • GC-MS: With its higher sensitivity and selectivity, GC-MS is suitable for applications requiring lower detection limits. The need for derivatization, however, adds a layer of complexity to the sample preparation process.

  • LC-MS/MS: This technique offers the best performance in terms of sensitivity, selectivity, and precision. It is the method of choice for bioanalytical studies and for the analysis of complex matrices where trace-level quantification is necessary.

The inter-laboratory validation data would ultimately provide the necessary evidence to support the chosen analytical method for its intended application, ensuring consistent and reliable results across different testing sites.

Best Practices and Troubleshooting

  • System Suitability: Before any sample analysis, a system suitability test should be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like peak area, retention time, tailing factor, and theoretical plates.

  • Internal Standards: The use of an internal standard is highly recommended, especially for GC-MS and LC-MS/MS, to compensate for variations in sample preparation and instrument response.

  • Matrix Effects: In LC-MS/MS, matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate results. Matrix-matched calibration standards should be used to mitigate this issue.

  • Method Transfer: When transferring a method to a new laboratory, it is crucial to have a clear and detailed protocol. A method transfer study should be conducted to verify that the receiving laboratory can achieve comparable results.

Conclusion

The inter-laboratory validation of analytical methods for 5-fluoro-2-methyl-N-propylbenzenesulfonamide is a critical step in ensuring the quality and reliability of data. This guide has provided a comparative overview of three common analytical techniques, highlighting their respective strengths and weaknesses. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and cost considerations. By following a well-designed validation protocol and adhering to best practices, researchers can be confident in the accuracy and reproducibility of their analytical results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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  • Al-Bayati, M. F., & Al-Tamimi, A. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Journal of Chemistry. [Link]

  • Li, J., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

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  • Cambon, A., et al. (1996). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • D'Ascenzo, G., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. [Link]

  • Gürbay, A., & Demirkaya, A. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Stoica, R., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. [Link]

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  • Hoff, R. B., et al. (2014). Scope extension validation protocol: inclusion of analytes and matrices in an LC-MS/MS sulfonamide residues method. FAO AGRIS. [Link]

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  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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Safety & Regulatory Compliance

Safety

5-fluoro-2-methyl-N-propylbenzenesulfonamide proper disposal procedures

Comprehensive Disposal and Handling Protocol for 5-Fluoro-2-methyl-N-propylbenzenesulfonamide As a Senior Application Scientist, I recognize that the proper disposal of specialized chemical building blocks is not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 5-Fluoro-2-methyl-N-propylbenzenesulfonamide

As a Senior Application Scientist, I recognize that the proper disposal of specialized chemical building blocks is not merely a regulatory hurdle—it is a critical component of laboratory safety and environmental stewardship. 5-Fluoro-2-methyl-N-propylbenzenesulfonamide (CAS: 1094795-76-2) is a highly specific fluorinated intermediate frequently utilized in drug discovery and medicinal chemistry.

Because this molecule contains both a highly stable carbon-fluorine (C-F) bond and a sulfonamide moiety, standard disposal methods are insufficient. This guide provides a self-validating, step-by-step operational protocol for its safe handling, segregation, and ultimate thermal destruction.

Chemical Profiling & Mechanistic Rationale

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of 5-fluoro-2-methyl-N-propylbenzenesulfonamide. We do not simply discard chemicals; we engineer their safe destruction based on their structural moieties.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). If incinerated at standard temperatures (<800°C), the molecule may undergo incomplete combustion, releasing toxic fluorinated organic fragments or perfluoroalkyl-like byproducts. Complete mineralization requires high-temperature thermal oxidation (>1000°C) to break the bond, yielding Hydrogen Fluoride (HF) gas. According to the [1], the destruction of fluorinated compounds mandates stringent thermal controls to prevent environmental release.

  • The Sulfonamide Group (-SO₂NH-): Upon combustion, the sulfur and nitrogen atoms are oxidized into Sulfur Dioxide (SO₂) and Nitrogen Oxides (NOx). These are highly corrosive and toxic acid gases.

  • Causality in Disposal: Because thermal destruction generates HF, SO₂, and NOx, the receiving incineration facility must be equipped with alkaline wet or dry scrubbers to neutralize these acidic byproducts into harmless salts before atmospheric release, as detailed in recent studies by [2].

Table 1: Physicochemical Hazards & Combustion Byproducts
Structural MoietyCombustion ByproductHazard ProfileRequired Scrubber Chemistry
Aryl Fluoride (C-F) Hydrogen Fluoride (HF)Highly corrosive, toxic gasCalcium Hydroxide (Yields insoluble CaF₂)
Sulfonamide (-SO₂NH-) Sulfur Dioxide (SO₂), Nitrogen Oxides (NOx)Acid rain precursor, respiratory irritantSodium Hydroxide (Yields Na₂SO₃, NaNO₃)
Alkyl/Aryl Skeleton Carbon Dioxide (CO₂), Carbon Monoxide (CO)Asphyxiant (CO), Greenhouse gasComplete thermal oxidation (>1000°C)

Step-by-Step Disposal Workflows

Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure total compliance and safety, drawing upon established [3] for sulfonamide derivatives.

Phase 1: Immediate Safety & Spill Preparedness
  • Don Appropriate PPE: Equip yourself with chemical-resistant nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a flame-resistant lab coat.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific, well-ventilated fume hood area for waste collection. Ensure the SAA is devoid of strong oxidizers or aqueous bases.

  • Validation Checkpoint: Before proceeding, inspect your PPE for micro-tears and verify the fume hood's face velocity via the digital monitor (must be >100 fpm).

Phase 2: Waste Segregation & Containerization
  • Select the Container: Collect all solid waste (powders, contaminated weigh boats, pipette tips) and liquid solutions (e.g., compound dissolved in DMSO or DCM) into a dedicated High-Density Polyethylene (HDPE) container. Mechanistic Rationale: HDPE provides superior chemical resistance against sulfonamides and prevents leaching, unlike standard PET plastics.

  • Segregate Incompatibles: Do not mix this waste stream with heavy metals or strong oxidizers.

  • Validation Checkpoint: Cap the HDPE container and perform a gentle visual inversion test to ensure the PTFE-lined cap seal is 100% leak-proof. Wipe the exterior with a dry cloth to confirm zero residue.

Table 2: Waste Segregation Matrix
Waste StreamCompatibility with 5-Fluoro...Mechanistic Rationale
Halogenated Organics (e.g., DCM)Compatible Co-incineration is standard; both require acid gas scrubbing.
Strong Oxidizers (e.g., Peroxides)Incompatible Risk of uncontrolled exothermic oxidation of the alkyl chains.
Heavy Metals (e.g., Pd, Pt catalysts)Incompatible Metals can volatilize or poison scrubber systems during incineration.
Phase 3: Labeling & EHS Transfer
  • GHS Labeling: Affix a hazardous waste label clearly stating: "Hazardous Waste: 5-Fluoro-2-methyl-N-propylbenzenesulfonamide. Toxic/Corrosive Byproducts upon Combustion."

  • EHS Handoff: Transfer the sealed, labeled container to your Environmental Health and Safety (EHS) department within the regulatory accumulation time limit (typically 90 days).

Mandatory Visualizations

To ensure operational clarity, the following diagrams map the logical flow of waste segregation and the chemical mechanism of its ultimate destruction.

WasteWorkflow Start Generate Waste: 5-Fluoro-2-methyl-N- propylbenzenesulfonamide Check Is Waste Mixed with Incompatibles? Start->Check Segregate Segregate into Dedicated HDPE Container Check->Segregate No Danger DO NOT MIX! Risk of Exothermic Reaction Check->Danger Yes Label Label: Hazardous Waste (Fluorinated Sulfonamide) Segregate->Label Danger->Segregate Separate EHS Transfer to EHS / Certified Disposal Facility Label->EHS Incinerate High-Temp Incineration (>1000°C) with Scrubbers EHS->Incinerate

Caption: Workflow for the safe segregation and disposal of fluorinated sulfonamide waste.

ThermalDegradation Molecule 5-Fluoro-2-methyl-N- propylbenzenesulfonamide Combustion Thermal Oxidation (>1000°C, O2) Molecule->Combustion Heat Gases Raw Flue Gas: HF, SO2, NOx, CO2, H2O Combustion->Gases Cleavage of C-F & S-N Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Salts Neutralized Salts: CaF2, Na2SO3, NaNO3 Scrubber->Salts Precipitation Exhaust Clean Exhaust: CO2, H2O, N2 Scrubber->Exhaust Release

Caption: Mechanistic pathway of thermal destruction and alkaline scrubbing for fluorinated sulfonamides.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." (2024).[Link]

  • Aerosol and Air Quality Research. "Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System." (2024).[Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-fluoro-2-methyl-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks A thorough risk assessment is the cornerstone of laboratory safety. For 5-fluoro-2-methyl-N-propylbenzenesulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the cornerstone of laboratory safety. For 5-fluoro-2-methyl-N-propylbenzenesulfonamide, we must consider the potential hazards associated with its key structural features: the sulfonamide group and the fluorinated benzene ring.

Key Potential Hazards:

Potential HazardAssociated Functional GroupRationale and Potential Effects
Allergic Reactions and Hypersensitivity SulfonamideSulfonamides are a well-known class of compounds that can cause allergic reactions in some individuals, which can sometimes be severe.[1][2][3]
Photosensitivity SulfonamideExposure to sunlight or UV radiation after handling some sulfonamides may lead to an exaggerated sunburn or skin rash.[1][2]
Skin and Eye Irritation/Corrosion Fluorinated Aromatic Ring & Sulfonamide DerivativesRelated fluorinated compounds and sulfonyl chlorides can be corrosive or irritating to the skin and eyes.[4][5][6] It is prudent to assume this compound may cause irritation at a minimum.
Harmful if Inhaled or Ingested General Chemical ToxicityWhile specific data is unavailable, many organic chemicals, especially those with reactive functional groups, can be harmful if they enter the body.[6][7]
Crystalluria (Kidney Stone Formation) SulfonamideA known side effect of some sulfonamide drugs is the formation of crystals in the urine, which can lead to kidney damage. While primarily a concern with ingestion, it highlights a systemic toxic potential.[1][2]

Personal Protective Equipment (PPE) Protocol

The hierarchy of controls prioritizes engineering controls (like fume hoods) and administrative controls over PPE. However, for the direct handling of chemicals, appropriate PPE is essential.

Engineering Controls: Your First Line of Defense

All handling of 5-fluoro-2-methyl-N-propylbenzenesulfonamide, including weighing, transfers, and preparation of solutions, should be conducted in a properly functioning chemical fume hood. This minimizes the risk of inhaling dust or vapors.

Eye and Face Protection

Given the potential for this compound to be an eye irritant, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn when there is a risk of splashing, such as during solution preparation or transfers.[8]

  • Maximum Protection: A full-face shield worn over safety glasses or goggles is recommended when handling larger quantities or when there is a significant splash risk.[9]

Skin and Body Protection

Preventing skin contact is crucial.

  • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

  • Gloves:

    • Selection: No specific glove breakthrough data is available for this compound. Therefore, select gloves based on the solvent being used and general resistance to aromatic and sulfur-containing compounds. Nitrile gloves are a common choice for general laboratory use with many chemicals, but their effectiveness should be verified.[10] For prolonged or high-exposure tasks, heavier-duty gloves like butyl or neoprene may be more appropriate. Always consult the glove manufacturer's resistance charts.

    • Practice: Wear two pairs of gloves (double-gloving) for added protection, especially during transfers of concentrated material.[11] Inspect gloves for any signs of degradation or punctures before and during use. Remove gloves using the proper technique to avoid contaminating your skin.[8]

  • Clothing: Wear long pants and closed-toe shoes to protect your legs and feet.

Respiratory Protection

The need for respiratory protection depends on the specific handling procedure and the physical form of the compound.

  • Handling Solids: If there is a risk of generating dust (e.g., when weighing a powder) and this cannot be adequately controlled within a fume hood, a NIOSH-approved respirator may be necessary. An N95 dust mask may be sufficient for nuisance dusts, but for potentially more hazardous compounds, a half-mask or full-face respirator with P100 (particulate) filters is recommended.[12]

  • Handling Solutions: If there is a risk of generating aerosols or vapors of solutions containing the compound, and this is not contained within a fume hood, a half-mask or full-face respirator with organic vapor cartridges and P100 pre-filters should be used.

  • Fit Testing: A proper fit test is required for all tight-fitting respirators to ensure they provide a protective seal.

PPE Selection Workflow Diagram

PPE_Selection start Start: Handling 5-fluoro-2-methyl-N- propylbenzenesulfonamide fume_hood Work in a Chemical Fume Hood? start->fume_hood eye_protection Select Eye Protection fume_hood->eye_protection Yes splash_risk Splash Risk? eye_protection->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles Yes safety_glasses Wear Safety Glasses with Side Shields splash_risk->safety_glasses No face_shield Consider Face Shield goggles->face_shield skin_protection Select Skin Protection face_shield->skin_protection safety_glasses->skin_protection gloves Wear Chemical-Resistant Gloves (Nitrile or better) skin_protection->gloves lab_coat Wear Lab Coat (closed) gloves->lab_coat respiratory Respiratory Protection Needed? lab_coat->respiratory respirator_type Select NIOSH-Approved Respirator (based on task) respiratory->respirator_type Yes no_respirator No Respirator Required respiratory->no_respirator No end Proceed with Caution respirator_type->end no_respirator->end

Caption: PPE selection workflow for handling the target compound.

Safe Handling and Operational Plan

  • Preparation: Designate a specific area for handling the compound. Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Weighing: If the compound is a solid, weigh it out in a fume hood on a disposable weigh boat to minimize contamination of the balance.

  • Solution Preparation: Add the compound slowly to the solvent. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfers: Use a funnel for liquid transfers to minimize the risk of spills.

  • Housekeeping: Clean up any minor drips or spills immediately. Keep containers of the compound closed when not in use.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12]

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Decontamination
  • Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times, collecting the rinsate as hazardous waste. Then, wash the labware with soap and water.

  • Work Surfaces: Clean the work area in the fume hood with a suitable solvent and then with soap and water.

Waste Disposal

This compound should be treated as hazardous waste. Never dispose of it down the drain or in the regular trash.

  • Waste Collection: All waste containing 5-fluoro-2-methyl-N-propylbenzenesulfonamide, including contaminated gloves, weigh boats, pipette tips, and solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container: Use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) bottle for liquids or a labeled bag or drum for solids.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("5-fluoro-2-methyl-N-propylbenzenesulfonamide"), and the approximate quantity.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Waste Disposal Decision Diagram

Waste_Disposal start Waste Generated is_contaminated Is the item contaminated with 5-fluoro-2-methyl-N- propylbenzenesulfonamide? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose of as non-hazardous waste (if applicable) is_contaminated->non_hazardous No collect_waste Collect in a dedicated, sealed, and labeled container hazardous_waste->collect_waste storage Store in designated hazardous waste area collect_waste->storage disposal Arrange for disposal via EHS or licensed contractor storage->disposal end Disposal Complete disposal->end non_hazardous->end

Caption: Decision-making process for the disposal of related waste.

References

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  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
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